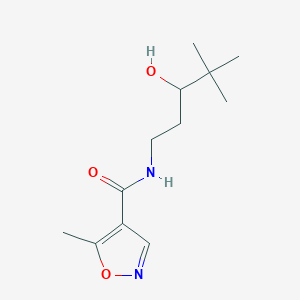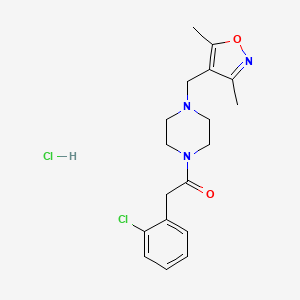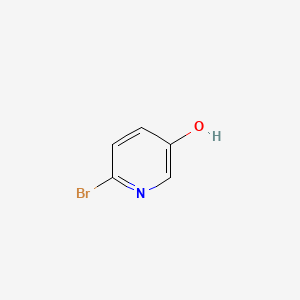![molecular formula C18H13NO3S B2741469 N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 921799-44-2](/img/structure/B2741469.png)
N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a benzothiophene moiety, which is a crucial class of heterocyclic compounds with broad biological properties and diversified applications in the field of materials science . Benzothiophenes are usually considered as important structural motifs in pharmaceuticals and biologically active molecules .
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . A Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed, which can yield a series of 2-substituted benzo[b]thiophenes . Another approach involves an aryne reaction with alkynyl sulfides, which can afford a wide range of 3-substituted benzothiophenes .Chemical Reactions Analysis
The chemical reactions involving benzothiophene derivatives are diverse and can be complex. The Pd(II)-catalyzed Sonogashira type cross-coupling reaction and the aryne reaction with alkynyl sulfides are two examples of reactions that can be used to synthesize benzothiophene derivatives .Wissenschaftliche Forschungsanwendungen
Inhibition of Cell Adhesion Molecules
N-(benzo[b]thiophen-5-yl)-7-methoxybenzofuran-2-carboxamide and its analogs have been studied for their ability to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 on the surface of endothelial cells. This inhibition is significant because it decreases the adherence of neutrophils to activated endothelial cells, which is a crucial step in the inflammatory response. One of the compounds in this category, PD 144795, has shown oral activity in several models of inflammation, suggesting potential applications in the treatment of inflammatory diseases (Boschelli et al., 1995).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents
Another research avenue explores the synthesis of novel compounds derived from this compound for potential anti-inflammatory and analgesic applications. These compounds, including various heterocyclic derivatives, have been synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. Some derivatives have shown significant activity, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).
Heterocyclic Synthesis
This compound serves as a precursor in the synthesis of various heterocyclic compounds. Studies have demonstrated its utility in generating diverse structures, including pyrazoles, isoxazoles, pyrimidines, triazines, and others. These synthesized heterocyclic compounds have potential applications in pharmaceuticals, demonstrating the versatility of this compound as a building block in medicinal chemistry (Mohareb et al., 2004).
Supramolecular Aggregation Studies
Research has also focused on the structural characterization of this compound derivatives, examining their molecular conformations and modes of supramolecular aggregation. Such studies contribute to understanding the compound's chemical behavior and its interactions, which is essential for the development of new materials and pharmaceuticals (Sagar et al., 2018).
Wirkmechanismus
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide, also known as T-817MA, exhibits neuroprotective properties . It has been demonstrated that T-817MA prevents neurodegeneration induced by Amyloid-beta protein . Accumulation of Amyloid-beta protein is considered to be central to the pathogenesis of Alzheimer’s disease . The neuroprotective properties of T-817MA were also observed in a mutant tau induced Alzheimer’s disease model . Besides these neuroprotective properties, T-817MA also promotes neurite outgrowth .
Biochemical Pathways
It is known that the compound interacts with the amyloid-beta protein, which is involved in the pathogenesis of alzheimer’s disease .
Result of Action
The compound’s action results in neuroprotection and promotion of neurite outgrowth . These effects could potentially slow down the progression of neurodegenerative diseases like Alzheimer’s.
Eigenschaften
IUPAC Name |
N-(1-benzothiophen-5-yl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c1-21-14-4-2-3-12-10-15(22-17(12)14)18(20)19-13-5-6-16-11(9-13)7-8-23-16/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVDHDCPEUDPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Formylphenoxy)acetyl]-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B2741387.png)
![1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2741388.png)
![3-(1-(3',4'-Dichloro-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2741390.png)
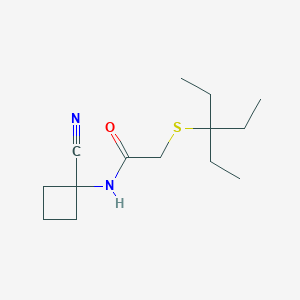
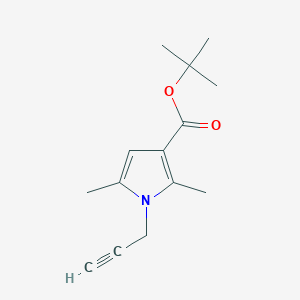


![(E)-1-(4-Bromophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2741396.png)


